molecular formula C16H16ClIN2O3S B4992128 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-IODOPHENYL)ACETAMIDE

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-IODOPHENYL)ACETAMIDE

Cat. No.: B4992128
M. Wt: 478.7 g/mol
InChI Key: DSTKBYQTMSVXPC-UHFFFAOYSA-N
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Description

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-IODOPHENYL)ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both chlorophenyl and iodophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-IODOPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Nitration and Reduction: Initial nitration of chlorobenzene followed by reduction to form the corresponding amine.

    Sulfonation: The amine is then reacted with methanesulfonyl chloride to introduce the methanesulfonamido group.

    Acylation: The final step involves acylation with 4-iodophenylacetic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-IODOPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the halogenated sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium iodide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-IODOPHENYL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-IODOPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE
  • N-(4-CHLOROPHENYL)ACETAMIDE

Uniqueness

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-IODOPHENYL)ACETAMIDE is unique due to its dual halogenated structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClIN2O3S/c1-24(22,23)20(10-12-2-4-13(17)5-3-12)11-16(21)19-15-8-6-14(18)7-9-15/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTKBYQTMSVXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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